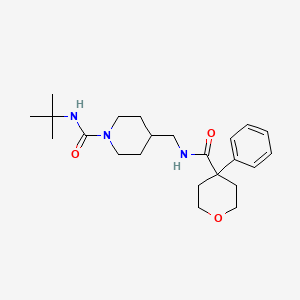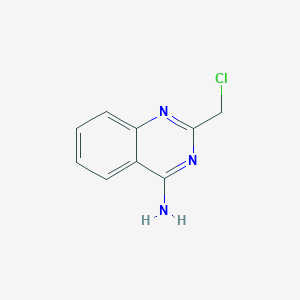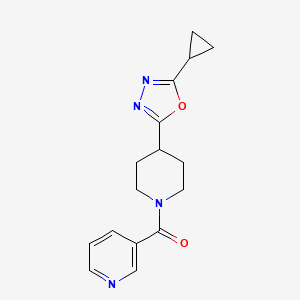
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation process. This process includes the reaction of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes. The structures of the synthesized compounds are confirmed using various methods such as IR, 1H NMR, and liquid chromato-mass spectrometry . Similarly, the synthesis of piperazine derivatives involves a reductive amination method using sodium triacetoxyborohydride . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. The presence of this ring is crucial for the biological activity of these compounds. The structural confirmation is typically achieved through spectroscopic methods such as IR and NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone" would also undergo reactions typical for heterocyclic and aromatic compounds. These may include nucleophilic substitution reactions, as well as reactions involving the oxadiazole ring, such as ring-opening or electrophilic substitution, depending on the reaction conditions and the presence of functional groups .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone" are not provided in the papers, we can infer that similar compounds exhibit properties that are influenced by their molecular structure. The presence of the oxadiazole ring and the piperidine or piperazine moiety would affect the compound's polarity, solubility, and potential to form hydrogen bonds. These properties are important for the compound's biological activity and its interaction with biological targets .
Applications De Recherche Scientifique
Photochemistry and Kinetics
The study of photochemistry and kinetics of compounds related to 1,3,4-oxadiazoline, like (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone, provides insights into their chemical behavior under light exposure. Research in this area focuses on the fragmentation and reaction pathways of these compounds when subjected to photolysis, revealing potential applications in photochemical syntheses and the study of reaction mechanisms (Tae et al., 1999).
Anticancer and Antimicrobial Properties
Compounds structurally related to 1,3,4-oxadiazolines and piperidines have been extensively studied for their potential anticancer and antimicrobial properties. These studies involve synthesizing novel compounds and evaluating their efficacy against various cancer cell lines and microbial strains, indicating the potential of these compounds in developing new therapeutic agents (Katariya et al., 2021).
Synthesis and Structure-Activity Relationships
Research in the synthesis of new compounds, including derivatives of piperidin-1-yl and pyridin-3-yl methanones, helps in understanding the structure-activity relationships of these chemicals. These studies aim to enhance the antimicrobial and pharmacological properties of the compounds by modifying their molecular structures (Krolenko et al., 2016).
Molecular Docking and Pharmacological Applications
Molecular docking studies of compounds structurally related to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone provide insights into their interaction with biological targets. These studies are crucial in understanding the pharmacological potential of these compounds and in designing drugs with improved efficacy (Shim et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(13-2-1-7-17-10-13)20-8-5-12(6-9-20)15-19-18-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXVDFYCRALHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

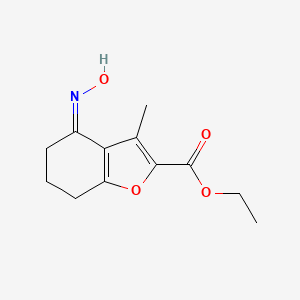
![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)
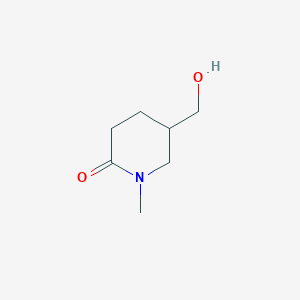

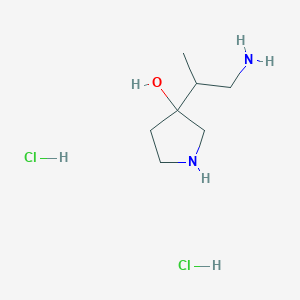
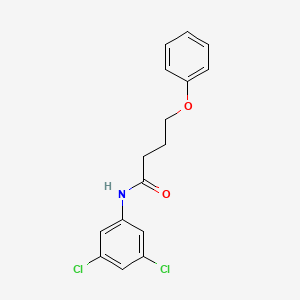
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)
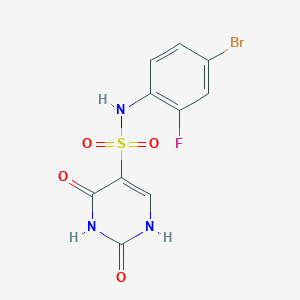
![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)
